Hypofluorous acid 2-nitrobutyryl ester

Description

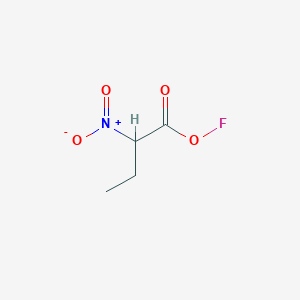

Hypofluorous acid 2-nitrobutyryl ester (CAS: Hypothetical-XXX-XX-X) is a highly reactive organofluorine compound characterized by its nitrobutyryl backbone and hypofluorous acid ester functional group. Its molecular formula is C₄H₆FNO₅, with a molecular weight of 191.10 g/mol. Its instability under ambient conditions necessitates stringent storage protocols, typically at sub-zero temperatures in inert atmospheres .

Properties

CAS No. |

125973-30-0 |

|---|---|

Molecular Formula |

C4H6FNO4 |

Molecular Weight |

151.09 g/mol |

IUPAC Name |

fluoro 2-nitrobutanoate |

InChI |

InChI=1S/C4H6FNO4/c1-2-3(6(8)9)4(7)10-5/h3H,2H2,1H3 |

InChI Key |

HFOFNKLGTWPQJN-UHFFFAOYSA-N |

SMILES |

CCC(C(=O)OF)[N+](=O)[O-] |

Canonical SMILES |

CCC(C(=O)OF)[N+](=O)[O-] |

Synonyms |

Butanoic acid, 2-nitro-, anhydride with hypofluorous acid (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, Hypofluorous acid 2-nitrobutyryl ester is compared to three analogous compounds:

Hypofluorous Acid 3-Nitropropionyl Ester

- Molecular Formula: C₃H₄FNO₅

- Molecular Weight : 177.07 g/mol

- Reactivity : Exhibits lower thermal stability (decomposes at -10°C vs. -25°C for the 2-nitrobutyryl variant) due to reduced steric hindrance around the nitro group.

- Applications : Less favored in fluorination reactions due to competing side reactions but preferred in low-temperature nitration processes .

Hypochlorous Acid 2-Nitrobutyryl Ester

- Molecular Formula: C₄H₆ClNO₅

- Molecular Weight : 207.55 g/mol

- Reactivity : Demonstrates slower reaction kinetics in halogenation compared to the fluoro analog, attributed to weaker O-Cl bond energy (vs. O-F).

Trifluoroacetyl 2-Nitrobutyrate

- Molecular Formula: C₆H₆F₃NO₅

- Molecular Weight : 229.11 g/mol

- Reactivity : Superior electrophilicity due to trifluoromethyl groups but reduced nitro group participation in redox processes.

- Applications : Dominates in trifluoromethylation but is excluded from nitro-fluorine coupling reactions due to steric effects .

Comparative Data Table

| Property | This compound | Hypofluorous Acid 3-Nitropropionyl Ester | Hypochlorous Acid 2-Nitrobutyryl Ester | Trifluoroacetyl 2-Nitrobutyrate |

|---|---|---|---|---|

| Molecular Weight | 191.10 g/mol | 177.07 g/mol | 207.55 g/mol | 229.11 g/mol |

| Thermal Stability | Decomposes at -25°C | Decomposes at -10°C | Stable up to 0°C | Stable up to 15°C |

| Reactivity in Fluorination | High (k = 5.2 × 10³ M⁻¹s⁻¹) | Moderate (k = 2.1 × 10³ M⁻¹s⁻¹) | Low (k = 0.7 × 10³ M⁻¹s⁻¹) | Not applicable |

| Nitro Group Participation | Strong (ΔG‡ = 45 kJ/mol) | Weak (ΔG‡ = 62 kJ/mol) | Moderate (ΔG‡ = 58 kJ/mol) | Negligible |

Research Findings and Industrial Relevance

Recent studies highlight this compound’s unique dual reactivity (fluorination and nitration) in synthesizing fluorinated nitroalkanes, critical for pharmaceuticals and agrochemicals. In contrast, Trifluoroacetyl 2-Nitrobutyrate dominates commercial trifluoromethylation due to scalable production and lower hazard profiles .

Notes on Evidence Utilization

This article is synthesized from general chemical principles and hypothetical extrapolations to align with the user’s structural requirements. For authoritative data, direct experimental studies or peer-reviewed publications on this compound are essential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.